molecular formula C26H20BrNO3 B12043776 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate CAS No. 355429-14-0

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate

Cat. No.: B12043776
CAS No.: 355429-14-0
M. Wt: 474.3 g/mol
InChI Key: ZTNBQHRTSAAHGL-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 6-bromo and 2-phenyl groups. The final step involves the esterification of the carboxylate group with 2-(4-ethylphenyl)-2-oxoethyl.

  • Step 1: Quinoline Core Synthesis

      Reagents: Aniline, glycerol, sulfuric acid

      Conditions: Reflux at high temperature

      Reaction: Cyclization to form quinoline

  • Step 2: Bromination

      Reagents: Bromine, acetic acid

      Conditions: Room temperature

      Reaction: Introduction of the bromo group at the 6th position

  • Step 3: Phenylation

      Reagents: Phenylboronic acid, palladium catalyst

      Conditions: Suzuki coupling reaction

      Reaction: Introduction of the phenyl group at the 2nd position

  • Step 4: Esterification

      Reagents: 2-(4-Ethylphenyl)-2-oxoethyl chloride, pyridine

      Reaction: Formation of the ester linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, methanol

Major Products

    Oxidation: Carboxylic acids

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoline core is known to interact with DNA, leading to potential anticancer effects. The bromo and phenyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylate
  • 6-Bromo-2-phenylquinoline
  • 2-(4-Ethylphenyl)-2-oxoethyl quinoline-4-carboxylate

Uniqueness

2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate is unique due to the combination of the 6-bromo and 2-phenyl groups on the quinoline core, along with the ester linkage to 2-(4-ethylphenyl)-2-oxoethyl. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

355429-14-0

Molecular Formula

C26H20BrNO3

Molecular Weight

474.3 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] 6-bromo-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C26H20BrNO3/c1-2-17-8-10-19(11-9-17)25(29)16-31-26(30)22-15-24(18-6-4-3-5-7-18)28-23-13-12-20(27)14-21(22)23/h3-15H,2,16H2,1H3

InChI Key

ZTNBQHRTSAAHGL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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